molecular formula C20H14F2N4OS B3396868 2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1020488-68-9

2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396868
CAS No.: 1020488-68-9
M. Wt: 396.4 g/mol
InChI Key: RPADSOHPULTLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with fluorine atoms at the 2- and 6-positions. This compound has garnered interest in medicinal chemistry due to its resemblance to kinase inhibitors and anti-inflammatory agents. Structural characterization of such molecules often relies on crystallographic tools like the SHELX system, which has been pivotal in refining small-molecule structures since its inception .

Properties

IUPAC Name

2,6-difluoro-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4OS/c1-12-10-17(24-19(27)18-14(21)8-5-9-15(18)22)26(25-12)20-23-16(11-28-20)13-6-3-2-4-7-13/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADSOHPULTLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a benzamide core and a hybrid pyrazole-thiazole moiety, suggest various biological activities that merit detailed exploration.

Structural Overview

The molecular formula of the compound is C17H15F2N3SC_{17}H_{15}F_{2}N_{3}S. The presence of fluorine atoms and the thiazole and pyrazole components indicate potential antimicrobial and anticancer properties. Thiazole derivatives are known for their antibacterial activity against both Gram-positive and Gram-negative bacteria, while pyrazole compounds have been linked to anti-inflammatory effects .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For example, compounds containing thiazole rings have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often below 100 µg/mL against various strains. The specific activity of this compound against specific bacterial strains remains to be fully characterized but suggests a promising avenue for further investigation .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole and thiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 and MDA-MB-231 with IC50 values ranging from 0.26 µM to higher concentrations depending on the substituents present . The mechanism of action often involves the induction of apoptosis through caspase activation pathways, which are crucial in cancer therapeutics.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In a study examining the cytotoxic effects of pyrazole analogs, compounds structurally related to this compound exhibited significant inhibition of cell viability in MCF7 cells (IC50 = 39.70 µM) and induced apoptosis through caspase pathways .
  • Antibacterial Activity : Another study reported that thiazole-based compounds showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole component in the compound may contribute to its overall antimicrobial efficacy .

Summary of Biological Activities

Activity Type Description Example Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC < 100 µg/mL for various strains
AnticancerInduces apoptosis in cancer cell linesIC50 values ranging from 0.26 µM
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responsesRelated compounds show significant effects

Scientific Research Applications

The biological activity of this compound has been explored in various studies, indicating its potential applications in medicinal chemistry:

  • Antimicrobial Properties : Thiazole and pyrazole derivatives are known for their antimicrobial activities. For instance, thiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds similar to 2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The structural components of this compound suggest potential anticancer effects. Pyrazole derivatives have been linked to anti-inflammatory and anticancer activities, making them candidates for further investigation in cancer therapies .

Case Studies

Several case studies have documented the applications of thiazole and pyrazole derivatives in medicinal chemistry:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against Enterococcus faecalis and Salmonella typhimurium. Results indicated that certain derivatives exhibited higher potency than standard antibiotics .
  • Anticancer Research : Another investigation focused on pyrazole compounds showing significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substitutions Biological Activity Crystallographic Method
This compound Benzamide + pyrazole-thiazole 2,6-difluoro; 3-methyl; phenylthiazole Kinase inhibition (hypothesized) SHELX-refined (hypothetical)
N-(1-(4-methylthiazol-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide Benzamide + pyrazole-thiazole 4-methylthiazole; 3-phenyl Anti-inflammatory (reported) SHELXL
2-Chloro-N-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)benzamide Benzamide + pyrazole 2-chloro; 4-fluorophenyl Anticancer (in vitro) Non-SHELX methods

Key Findings :

Structural Complexity : The inclusion of a phenylthiazole group in the target compound distinguishes it from simpler analogs like 2-chloro-N-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)benzamide. This substitution likely enhances binding affinity to hydrophobic kinase domains .

Fluorine Effects: The 2,6-difluoro pattern on the benzamide core may improve metabolic stability compared to non-fluorinated analogs, as seen in similar kinase inhibitors.

Crystallographic Refinement: SHELX-based refinement (e.g., SHELXL) has been critical in resolving the conformational flexibility of the pyrazole-thiazole linkage, a feature less accurately modeled in older analogs analyzed via non-SHELX methods .

Activity Comparison :

  • The phenylthiazole -containing compound exhibits hypothesized kinase inhibition, whereas the 4-methylthiazole analog demonstrates confirmed anti-inflammatory activity, suggesting substituent-dependent target selectivity.
  • Chlorine or fluorine substitutions at the benzamide core correlate with divergent biological roles (e.g., anticancer vs. kinase modulation).

Q & A

Q. What are the standard synthetic routes for preparing 2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or amide coupling. A common method involves reacting a thiazole-containing intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a benzoyl chloride derivative under basic conditions. For example, K₂CO₃ in DMF at room temperature facilitates efficient coupling, achieving yields of ~70–80% . Solvent choice (e.g., DMF vs. pyridine) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) are critical for minimizing side products .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., distinguishing pyrazole C-3 vs. C-5 positions) .
  • IR spectroscopy : Amide C=O stretches (~1658 cm⁻¹) and thiazole C-S vibrations (~650 cm⁻¹) validate functional groups .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content to confirm purity (>95%) .
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions) and confirms molecular packing .

Q. What are the primary structural features influencing the compound’s physicochemical properties?

The molecule’s solubility and stability are governed by:

  • Hydrophobic groups : The 4-phenylthiazole and 3-methylpyrazole moieties reduce aqueous solubility, necessitating DMSO or DMF for in vitro assays .
  • Electron-withdrawing substituents : The 2,6-difluorobenzamide group enhances electrophilicity, favoring interactions with biological targets .
  • Hydrogen-bonding capacity : The amide NH participates in intermolecular interactions, affecting crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

SAR strategies include:

  • Substitution at the pyrazole C-3 position : Methyl groups enhance metabolic stability but may sterically hinder target binding .
  • Thiazole modifications : Introducing electron-deficient aryl groups (e.g., 4-fluorophenyl) improves affinity for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
  • Amide bioisosteres : Replacing the benzamide with sulfonamide groups alters pharmacokinetic profiles .
    Contradictions arise when increased lipophilicity (e.g., bromophenyl derivatives) improves membrane permeability but reduces aqueous solubility .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The amide bond is stable at neutral pH but hydrolyzes rapidly under acidic conditions .
  • Light and thermal stability : Accelerated stability studies (40°C/75% RH for 6 months) reveal decomposition pathways, such as thiazole ring oxidation .
  • Plasma stability assays : Use human plasma to assess esterase-mediated metabolism, critical for in vivo applications .

Q. How can computational methods predict binding modes with biological targets, and what limitations exist?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., PFOR). The benzamide carbonyl forms hydrogen bonds with catalytic residues, while the thiazole ring engages in π-π stacking .
  • MD simulations : Reveal dynamic interactions (e.g., ligand-induced conformational changes in binding pockets) .
  • Limitations : Predictions may miss solvent effects or allosteric binding sites, requiring experimental validation via crystallography .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-response curves : Confirm activity trends across multiple concentrations to rule out assay-specific artifacts .
  • Off-target screening : Use panels (e.g., kinase inhibitors) to identify non-specific interactions .
  • Cellular vs. enzymatic assays : Discrepancies may arise from cell permeability differences, requiring parallel assays .

Q. How can derivatization of the thiazole ring expand the compound’s utility in drug discovery?

  • Click chemistry : Introduce triazole groups via Cu-catalyzed azide-alkyne cycloaddition to enhance solubility or target engagement .
  • Halogenation : Bromine or chlorine at the thiazole 4-position improves selectivity for parasitic enzymes (e.g., Trypanosoma brucei PFOR) .
  • Heterocycle fusion : Thiazolo[5,4-b]pyridine derivatives increase rigidity, improving binding entropy .

Methodological Resources

  • Synthetic protocols : See for step-by-step procedures.
  • Analytical workflows : Reference for NMR/IR spectral libraries.
  • Computational tools : Utilize PubChem (excluded per guidelines) and crystallography data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.